7-Chloro-2-methylquinoline-3-carboxylic acid
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Overview
Description
7-Chloro-2-methylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C11H8ClNO2. It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a cyclization process to form the quinoline ring .
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene. This method also results in the formation of the quinoline ring, which can then be further functionalized to introduce the chloro and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline, hydroxyquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylquinoline-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA to exert anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 4-Chloroquinoline-3-carboxylic acid
- 6-Chloroquinoline-3-carboxylic acid
Uniqueness
7-Chloro-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxylic acid groups at specific positions on the quinoline ring enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-chloro-2-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUYIVCGUGFJFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394870 |
Source
|
Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171270-39-6 |
Source
|
Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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